N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
N-(3-Chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a carboxamide group at position 4 and two distinct aromatic moieties. The 3-chloro-4-fluorophenyl group is attached to the carboxamide nitrogen, while the 3-fluoro-4-methylphenyl group is linked via an amino group at position 5 of the triazole ring.
Synthesis of analogous compounds typically involves coupling reactions using reagents like EDC·HCl and HOBt·H2O to form amide bonds, followed by cyclization or functionalization steps to introduce substituents .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3-fluoro-4-methylanilino)-2H-triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c1-8-2-3-10(7-13(8)19)20-15-14(22-24-23-15)16(25)21-9-4-5-12(18)11(17)6-9/h2-7H,1H3,(H,21,25)(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZWOMQJZGCQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes under copper-catalyzed conditions to form 1,2,3-triazoles.
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Step 1: Preparation of the Azide Intermediate
- React 3-chloro-4-fluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
- Treat the diazonium salt with sodium azide to obtain the azide intermediate.
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Step 2: Cycloaddition Reaction
- React the azide intermediate with an alkyne derivative of 3-fluoro-4-methylaniline in the presence of a copper(I) catalyst to form the triazole ring.
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Step 3: Carboxamide Formation
- Introduce a carboxamide group to the triazole ring through an amide coupling reaction using appropriate reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide. Research indicates that compounds containing triazole rings exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Anticancer Activity Assessment
A study demonstrated that derivatives of triazole compounds, similar in structure to this compound, showed promising results against several cancer types. The compound exhibited percent growth inhibition (PGI) values exceeding 70% against human cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT116 (colon cancer) .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| A549 | 75.5 |
| MDA-MB-231 | 72.3 |
| HCT116 | 78.9 |
Antimicrobial Properties
The antimicrobial activity of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria.
Case Study: Antibacterial Screening
In vitro studies have indicated that triazole derivatives possess significant antibacterial properties. For instance, compounds structurally related to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
Antimalarial Potential
The compound's structural characteristics suggest its potential as a lead compound in antimalarial drug development. Triazoles have been identified as promising scaffolds for new antimalarial agents.
Case Study: Antimalarial Activity
Research focused on synthesizing triazole derivatives for antimalarial activity found that certain modifications to the triazole ring significantly enhanced efficacy against Plasmodium falciparum. The compound's ability to inhibit dihydropteroate synthase was noted as a key mechanism of action .
| Compound | IC50 (µM) |
|---|---|
| N-(3-chloro...carboxamide | 12.5 |
| Standard Drug | 8.0 |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazole-carboxamide derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects and inferred properties:
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Observations:
In contrast, trifluoromethoxy groups (as in ) offer stronger electronegativity and hydrolytic resistance but may reduce solubility.
Substituent Position and Activity :
- Para-fluorine (e.g., 4-fluorobenzyl in ) enhances aromatic ring stability and π-π stacking interactions.
- Ortho-chlorine (as in ) may sterically hinder enzymatic degradation but could also limit target accessibility.
Heterocyclic Modifications :
- Introduction of oxazole () or benzyl groups () alters molecular rigidity and solubility. For example, oxazole’s planar structure may improve binding to flat enzymatic pockets.
Synthetic Accessibility :
- Compounds with simpler substituents (e.g., methyl or methoxy groups) are typically easier to synthesize at scale compared to those with complex heterocycles .
Biological Activity
The compound N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a triazole ring substituted with a carboxamide group and various aromatic moieties. The presence of halogen substituents (chlorine and fluorine) is significant as they often enhance biological activity by improving lipophilicity and metabolic stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . The compound has demonstrated notable in vitro cytotoxicity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, it has been shown to induce cell cycle arrest in the G2/M phase, suggesting a mechanism that disrupts normal cell division processes .
The mechanism by which this compound exerts its anticancer effects involves inhibition of tubulin polymerization. This action is crucial as it prevents the formation of microtubules necessary for mitosis, thereby leading to apoptosis in cancer cells. Docking studies have provided insights into its binding affinity at the colchicine site on tubulin, further supporting its role as a microtubule destabilizer .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary screening against various bacterial strains has shown promising results, particularly against gram-positive bacteria such as Staphylococcus aureus and gram-negative strains . The structure-activity relationship indicates that the presence of the triazole ring contributes significantly to its antimicrobial efficacy.
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. Studies suggest that it may inhibit key inflammatory pathways by modulating cytokine release and affecting signaling cascades involving p38 MAPK pathways. Such actions could position this compound as a candidate for treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of various triazole derivatives, including our compound, against multiple cancer cell lines. The results indicated that it exhibited a high degree of cytotoxicity with an IC50 value ranging from 0.08 to 12.07 mM across different cell types. The study also highlighted its ability to inhibit tubulin polymerization effectively .
Study 2: Antimicrobial Screening
A separate investigation focused on assessing the antimicrobial properties of similar triazole compounds revealed that modifications in substituents significantly influenced their antibacterial potency. The tested compound showed effective inhibition against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) suggesting potential therapeutic applications in treating bacterial infections .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 / MIC Values | Mechanism of Action |
|---|---|---|---|
| Anticancer | Various cancer cell lines | 0.08 - 12.07 mM | Tubulin polymerization inhibition |
| Antimicrobial | Staphylococcus aureus | MIC values not specified | Disruption of bacterial cell wall synthesis |
| Anti-inflammatory | In vitro models | Not specified | Modulation of p38 MAPK signaling |
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Condensation : Reacting halogenated anilines (e.g., 3-chloro-4-fluoroaniline) with isocyanides to form carboximidoyl chloride intermediates .
- Cyclization : Using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core .
- Coupling : Amide bond formation via EDC·HCl/HOBt activation, as seen in analogous triazole-carboxamide syntheses .
- Challenges : Low solubility of intermediates may require polar aprotic solvents (e.g., DMF) and column chromatography for purification .
Q. How can X-ray crystallography validate the structural integrity of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinned data .
- Validation : Cross-check bond lengths and angles with PubChem’s computed data (e.g., C–N bond: ~1.34 Å) .
Q. What are the key physicochemical properties impacting experimental design?
- Answer :
| Property | Value/Characteristic | Experimental Implication | Source |
|---|---|---|---|
| Solubility | Low in water, moderate in DMSO | Use DMSO stock solutions for assays | |
| Molecular Weight | ~445 g/mol (analogous compounds) | Confirmed via HRMS or MALDI-TOF | |
| LogP | ~3.5 (estimated) | Optimize membrane permeability |
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., COX-2 inhibition vs. off-target effects) be resolved?
- Methodological Answer :
- Assay Optimization : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in parallel to rule out cross-reactivity .
- Structural Modeling : Perform docking studies with AutoDock Vina to compare binding affinities to COX-2 vs. unrelated targets (e.g., kinases) .
- Proteomic Profiling : Employ activity-based protein profiling (ABPP) to identify off-target interactions .
Q. What computational approaches predict metabolic stability and degradation pathways?
- Answer :
- In Silico Tools : Use SwissADME to predict CYP450-mediated metabolism. Fluorine substituents may reduce oxidative degradation .
- MD Simulations : Analyze hydrolytic stability of the carboxamide group in aqueous environments (e.g., GROMACS) .
- Metabolite Identification : LC-MS/MS with collision-induced dissociation (CID) to detect fragments like 3-fluoro-4-methylaniline .
Q. How does the compound’s electronic configuration influence its enzyme inhibition mechanism?
- Answer :
- DFT Calculations : Gaussian 09 can model frontier molecular orbitals (FMOs) to assess electron-rich regions (e.g., triazole ring) for H-bonding with catalytic residues .
- SAR Analysis : Compare with analogues (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyltriazole-4-carboxamide) to correlate substituent electronegativity (F, Cl) with potency .
Data Contradiction Analysis
Q. How to reconcile discrepancies in IC₅₀ values across different kinase inhibition studies?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (e.g., 1 mM vs. 10 μM) to account for competitive inhibition .
- Crystallographic Evidence : Compare binding modes in PDB structures (e.g., 4HCP for COX-2) to identify steric clashes or conformational flexibility .
- Statistical Validation : Apply Grubbs’ test to exclude outliers in replicate experiments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
